2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide
CAS No.:
Cat. No.: VC19942570
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O3S |
|---|---|
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)pyrrolidine-1-sulfonamide |
| Standard InChI | InChI=1S/C11H16N2O3S/c1-16-10-6-4-9(5-7-10)11-3-2-8-13(11)17(12,14)15/h4-7,11H,2-3,8H2,1H3,(H2,12,14,15) |
| Standard InChI Key | IPAWDTXCQAEZRS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2CCCN2S(=O)(=O)N |
Introduction
Structural and Chemical Identification
2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide features a pyrrolidine ring substituted at the 1-position with a sulfonamide group and at the 2-position with a 4-methoxyphenyl moiety. The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets .
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₄N₂O₃S |
| Molecular weight | 254.31 g/mol |
| logP | 1.8–2.5 (estimated) |
| Hydrogen bond acceptors | 5 |
| Hydrogen bond donors | 2 |
| Polar surface area | 85–95 Ų |
These properties align with Lipinski’s rule of five, indicating favorable drug-likeness .
Synthesis and Structural Optimization
The synthesis of pyrrolidine sulfonamides typically involves coupling reactions between pyrrolidine intermediates and sulfonating agents. A validated approach, as described by Onoabedje et al. (2020), employs carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base . For 2-(4-methoxyphenyl)pyrrolidine-1-sulfonamide, a plausible synthetic route involves:
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Pyrrolidine functionalization: Introducing the 4-methoxyphenyl group via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling.
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Sulfonylation: Reacting the pyrrolidine amine with 4-methoxyphenylsulfonyl chloride in the presence of a base.
Table 2: Representative reaction conditions for analogous compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonamide formation | DCM, DIPEA, 0°C to RT, 12h | 68–75% | |
| Purification | Column chromatography | >95% |
Optimization efforts for related compounds have focused on modulating substituents to enhance target affinity. For instance, Salve and Jadhav (2021) demonstrated that electron-withdrawing groups on the aryl ring of pyrrolidine sulfonamides improved dipeptidyl peptidase-IV (DPP-IV) inhibition, with 4-trifluorophenyl derivatives showing IC₅₀ values of 11.32 ± 1.59 μM .
Pyrrolidine sulfonamides exhibit broad-spectrum antimicrobial activity. Huang et al. (2015) reported pyrrolidine derivatives with MIC values <0.25 μg/mL against Mycobacterium tuberculosis, surpassing reference drugs isoniazid and rifampicin . The sulfonamide group likely disrupts folate biosynthesis, a mechanism shared with sulfa drugs. For Gram-positive bacteria, analogous compounds showed MIC ranges of <0.008–32 μg/mL, with 4-chlorophenyl substitutions enhancing potency .
Antidiabetic Applications
DPP-IV inhibition is a validated strategy for type 2 diabetes management. The 4-methoxyphenyl group in 2-(4-methoxyphenyl)pyrrolidine-1-sulfonamide may mimic phenylalanine residues in DPP-IV substrates, enabling competitive inhibition. Salve and Jadhav (2021) observed 56.32–66.32% enzyme inhibition for structurally similar derivatives, suggesting this compound could exhibit comparable activity .
Anticancer and Anti-inflammatory Effects
Spiropyrrolidine-thiazolo-oxindole derivatives demonstrated IC₅₀ values of 0.80–5.00 μg/mL against HepG2 and MCF-7 cell lines, outperforming cisplatin . The methoxy group’s electron-donating effects may stabilize charge-transfer complexes with DNA or inhibit topoisomerases. Additionally, pyrrolidine sulfonamides have shown interleukin-6 (IL-6) suppression in murine models, indicating anti-inflammatory potential .
Molecular Docking and Mechanism of Action
Docking studies on homologous proteins suggest that the sulfonamide group anchors the compound to catalytic residues via hydrogen bonding, while the pyrrolidine ring induces conformational changes in target enzymes. For example, in Plasmodium falciparum N-myristoyltransferase, pyrrolidine sulfonamides achieved binding energies of −8.2 to −9.6 kcal/mol, correlating with antiplasmodial IC₅₀ values of 1.2–4.8 μM .
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